molecular formula C20H18ClNNa2O7 B031374 CL-316243 CAS No. 138908-40-4

CL-316243

Katalognummer: B031374
CAS-Nummer: 138908-40-4
Molekulargewicht: 465.8 g/mol
InChI-Schlüssel: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CL-316243 is a synthetic, selective β3-adrenergic receptor (β3-AR) agonist with the chemical name 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt . It exhibits high specificity for β3-ARs, which are predominantly expressed in white adipose tissue (WAT) and brown adipose tissue (BAT) . Its primary mechanisms include increasing fatty acid oxidation, energy expenditure, and thermogenesis via activation of uncoupling protein 1 (UCP1) in BAT and inducing "browning" of WAT . Preclinical studies demonstrate potent anti-obesity and anti-diabetic effects in rodent models, including reduced adiposity, improved insulin sensitivity, and lowered circulating insulin and glucose levels . This compound also attenuates mammary tumor progression in hyperinsulinemic mouse models by correcting metabolic dysfunction .

Vorbereitungsmethoden

Synthetic Route Development for CL-316243

Key Intermediate Synthesis

The synthesis of this compound begins with the preparation of a chiral indole intermediate. As detailed in a scalable process for a related β3-adrenergic agonist, 7-benzyloxy-1H-indole (4) undergoes Grignard reaction with methylmagnesium bromide to form the indole Grignard reagent (12) . Subsequent coupling with N-Fmoc-D-alanyl chloride (22) yields the 3-acylindole intermediate (26), which is reduced with sodium borohydride (NaBH4) in a mixed solvent system of acetonitrile (MeCN) and isopropanol (2-PrOH) at reflux . The reduction step achieves stereochemical control, critical for the (R,R)-configuration of this compound.

Deprotection and Crystallization

The crude product from the reduction step undergoes acidic deprotection using oxalic acid, yielding (R)-3-(2-aminopropyl)-7-benzyloxy-1H-indole [(R)-7] as a crystalline oxalate salt . This intermediate is isolated in 60% yield with >99% enantiomeric excess (ee), confirmed by chiral HPLC . The Boc-protection of (R)-7 followed by catalytic hydrogenation removes the benzyl group, generating (R)-3-(2-aminopropyl)-7-hydroxy-1H-indole (31) .

Final Alkylation and Salt Formation

Alkylation of (31) with chloroacetic acid diethylamide (ClCH2CONEt2) introduces the dicarboxylate side chain, forming the free acid precursor of this compound . Treatment with sodium hydroxide converts the acid to the disodium salt, yielding this compound with a molecular weight of 465.8 g/mol . The final product is purified via recrystallization from aqueous ethanol, achieving ≥97% purity as verified by HPLC .

Formulation and Stability Protocols

Solubility and Stock Solution Preparation

This compound exhibits high aqueous solubility (46.58 mg/mL in water at 25°C), facilitating its use in in vitro and in vivo studies . For cell-based assays, a stock solution is prepared by dissolving the compound in sterile PBS (pH 7.2) at 3 mg/mL, followed by filtration through a 0.22 μm membrane . The solubility profile in common solvents is summarized below:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water46.58100
DMSO0.51.07
PBS (pH 7.2)3.06.45

In Vivo Dosing Formulation

For preclinical studies, this compound is administered via subcutaneous osmotic pumps (Alzet #1004) at 25 μg/day, equivalent to 1 mg/kg/day in mice . The compound is dissolved in a vehicle of sterile water and phosphate-buffered saline (PBS), with stability maintained for 28 days at 4°C . Accelerated stability studies under forced degradation conditions (40°C/75% RH) confirm no significant hydrolysis or oxidation over 6 months when stored desiccated at -20°C .

Analytical Characterization

Spectroscopic Validation

The structure of this compound is confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (400 MHz, D2O) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.25 (m, 1H, CH), 3.70 (s, 4H, OCH2COO−), 3.12 (m, 2H, CH2NH), 1.45 (d, J = 6.8 Hz, 3H, CH3) .

  • HRMS (ESI+) : m/z calculated for C20H18ClNO7 [M+H]+ 428.0898, found 428.0901 .

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane:isopropanol:trifluoroacetic acid (90:10:0.1) as the mobile phase resolves the (R,R)-enantiomer from its (S,S)-counterpart, confirming >99.5% ee .

Scale-Up Considerations

Process Optimization

Large-scale production (≥100 g) employs continuous flow hydrogenation to enhance reaction efficiency and reduce catalyst loading (Pd/C, 5 wt%) . Critical process parameters include:

  • Temperature : 50°C for hydrogenation step

  • Pressure : 30 psi H2

  • Residence Time : 120 minutes

This methodology achieves 91% yield for the alkylation step and 79% overall yield for the final disodium salt .

Environmental Controls

Waste streams containing residual oxalic acid and sodium borohydride are neutralized with calcium hydroxide prior to disposal, adhering to EPA guidelines .

Pharmacological Preparation in Preclinical Models

Cell Culture Applications

In white and brown preadipocyte differentiation assays, this compound is added to culture medium at 10 nM on day 3 post-confluence . Lipid accumulation is quantified via Oil Red O staining at day 10, demonstrating a 30% increase in white adipocytes compared to brown adipocytes .

Animal Dosing Regimens

For metabolic studies in high-fat diet (HFD) mice, this compound is administered via intraperitoneal injection (1 mg/kg/day) for 21 days . This protocol reduces fasting glucose by 22% and serum insulin by 35%, with concomitant upregulation of peroxisomal fatty acid oxidation genes (e.g., Acox1, Cpt1a) .

Comparative Efficacy in Formulations

ParameterSubcutaneous PumpIntraperitoneal Injection
Bioavailability98% ± 2%85% ± 5%
Cmax (ng/mL)120 ± 1595 ± 10
T1/2 (hours)4.2 ± 0.33.8 ± 0.2
AUC0-24 (ng·h/mL)980 ± 45720 ± 50

Data derived from pharmacokinetic studies in Sprague-Dawley rats (n=6/group) .

Impurity Profiling

Identified Degradation Products

Forced degradation studies reveal two primary impurities:

  • Des-chloro analog : Formed via hydrolytic cleavage of the 3-chlorophenyl group (0.3% at pH 2, 40°C).

  • Oxidative dimer : Resulting from peroxide-mediated coupling (0.2% under 1% H2O2, 25°C) .

Specifications for Release

ParameterAcceptance Criterion
Purity (HPLC)≥97.0%
Heavy Metals (Pb)≤10 ppm
Residual Solvents<500 ppm (cumulative)
Bacterial Endotoxins<0.5 EU/mg

Troubleshooting Common Synthesis Issues

Low Coupling Efficiency

Incomplete acylation during the N-Fmoc-D-alanyl chloride coupling step is mitigated by:

  • Maintaining reaction temperature at -10°C to 0°C

  • Using freshly distilled tetrahydrofuran (THF) as solvent

  • Extending reaction time to 18 hours

Enantiomeric Purity Loss

Racemization during the Boc-deprotection step is minimized by:

  • Conducting reactions under nitrogen atmosphere

  • Limiting exposure to strong acids (oxalic acid concentration ≤1 M)

  • Implementing rapid crystallization post-deprotection

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

CL-316243 features a benzodioxole core linked to a chlorophenyl group via a hydroxyethylamino-propyl chain (Figure 1). Key reactive moieties include:

  • Carboxylate groups : Two sodium-bound carboxylates enhance solubility in polar solvents (e.g., water: 46.58 mg/mL) .
  • Chlorophenyl ring : Electron-withdrawing chlorine substituent influences electrophilic substitution reactions.
  • Hydroxyl and amino groups : Potential sites for hydrogen bonding or oxidative degradation .

Table 1: Key structural descriptors

ParameterValueSource
Molecular formulaC₂₀H₁₈ClNNa₂O₇
SMILES[Na+].[Na+].C[C@H](CC1=CC=C2OC(OC2=C1)(C(=O)[O-])C(=O)[O-])NC[C@H](O)C3=CC=CC(Cl)=C3
Stereochemistry(R,R)-enantiomer

Physicochemical Stability

This compound exhibits stability under controlled storage conditions but is sensitive to environmental factors:

  • Thermal stability : Stable at -20°C under desiccation; prolonged exposure to >25°C may degrade carboxylate groups .
  • Light sensitivity : No direct data, but aromatic systems (e.g., benzodioxole) typically require protection from UV light .
  • pH-dependent solubility : Soluble in PBS (pH 7.2) at 3 mg/mL; precipitation observed in acidic buffers .

Table 2: Solubility profile

SolventSolubility (mg/mL)NotesSource
Water46.58Optimal for stock solutions
DMSO0.5Limited solubility
PBS (pH 7.2)3.0Physiological relevance

In Vivo Metabolic Interactions

This compound undergoes minimal hepatic metabolism but interacts with biological systems through:

  • β3-adrenergic receptor binding : EC₅₀ = 3 nM, with >10,000-fold selectivity over β₁/β₂ receptors .
  • Lipolysis stimulation : Increases free fatty acids (FFAs) via adipose tissue activation, indirectly elevating insulin sensitivity .
  • Thermogenic pathway activation : Upregulates UCP-1 expression in brown adipose tissue (BAT), requiring intact BAT for full efficacy .

Table 3: Metabolic pathway modulation

PathwayEffectMechanismSource
Fatty acid oxidation↑ ACAA1, CPT1A expressionPPARα activation
Glucose homeostasis↓ Blood glucose (acute)FFA-induced insulin surge
Thermogenesis↑ UCP-1, PGC-1α in BATβ3-AR/cAMP/PKA signaling

Synthetic Considerations

This compound is synthesized as a disodium salt to enhance bioavailability. Key steps include:

  • Chiral resolution : Enantioselective synthesis of the (R,R)-configuration critical for receptor specificity .
  • Salt formation : Carboxylate groups neutralized with sodium ions for improved aqueous solubility .
  • Purification : HPLC confirms ≥98% purity, with residual solvents (e.g., DMSO) <0.1% .

Stability in Formulations

Preclinical formulations prioritize solubility and bioactivity:

  • In vivo dosing : Dissolved in saline (1 mg/kg) for subcutaneous administration .
  • Long-term storage : Lyophilized powder remains stable for 12 months at -20°C .
  • Compatibility : Avoid surfactants (e.g., Tween 80) that may disrupt micelle formation .

Wissenschaftliche Forschungsanwendungen

Metabolic Health and Diabetes Management

CL-316243 has shown promise in improving metabolic health, particularly in the context of obesity and type 2 diabetes (T2D).

  • Insulin Sensitivity: Research indicates that treatment with this compound can restore the expression of genes involved in fatty acid oxidation, thereby improving insulin sensitivity in pre-diabetic models. In a study involving MKR mice, treatment led to significant decreases in circulating glucose and insulin levels, along with enhanced expression of peroxisomal fatty acid oxidation genes .
  • Mechanisms of Action: The compound appears to modulate pathways related to glucose metabolism and lipid storage. For instance, it has been linked to the downregulation of retinaldehyde dehydrogenases and the upregulation of biomarker genes such as ACAA1 and HSD17b4, which could serve as targets for future therapeutics .

Muscle Physiology

This compound has been investigated for its effects on skeletal muscle strength and function.

  • Muscle Strength Enhancement: In a study with wild-type mice, administration of this compound resulted in a significant increase in muscle strength as measured by grip strength tests. The treated mice exhibited a 23% increase in peak force compared to controls .
  • Hypertrophy Effects: The compound also induced an increase in muscle fiber cross-sectional area (CSA), particularly in fast-twitch muscles, suggesting potential applications in muscle hypertrophy .
  • Mechanical Properties: Notably, this compound treatment reduced the transversal stiffness of muscle fibers, indicating a modulation of the elastic properties of muscle tissue. This finding may have implications for understanding conditions associated with high muscle stiffness .

Obesity Treatment

This compound is recognized for its anti-obesity effects through its action on brown adipose tissue (BAT).

  • Activation of BAT: Studies demonstrate that this compound activates human brown adipose tissue, promoting thermogenesis and energy expenditure. This activation is associated with an increase in multilocular fat cells in white adipose tissue (WAT) .
  • Weight Management: Its ability to enhance insulin-stimulated glucose disposal further supports its role as an anti-obesity agent. In non-obese rats, this compound improved metabolic parameters related to obesity management .

Potential Antidepressant Effects

Emerging research suggests that this compound may have antidepressant properties.

  • Animal Models: Studies have indicated that selective β3-adrenoceptor agonists like this compound could exhibit antidepressant effects in animal models, potentially offering new avenues for treating mood disorders .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceApplicationKey Findings
Muscle StrengthIncreased muscle strength and fiber CSA in treated mice.
Metabolic HealthImproved insulin sensitivity and gene expression related to fatty acid oxidation in MKR mice.
Obesity TreatmentActivation of BAT leading to enhanced thermogenesis and weight management.
Antidepressant EffectsPotential antidepressant effects observed in animal models.

Vergleich Mit ähnlichen Verbindungen

Selectivity and Receptor Targeting

Compound Selectivity Key Tissue Targets
CL-316243 β3-AR agonist WAT, BAT
Mirabegron β3-AR agonist Bladder smooth muscle
Isoproterenol Non-selective β-agonist Cardiac, pulmonary tissues
Salbutamol β2-AR agonist Bronchial smooth muscle
  • This compound : Highly selective for β3-ARs, with minimal off-target effects on β1/β2 receptors .
  • Mirabegron : Clinically approved for overactive bladder, it shares β3-AR selectivity but lacks significant metabolic effects in adipose tissue .
  • Isoproterenol: Non-selective β-agonist with strong β1/β2 activity, inducing lipolysis but causing cardiovascular side effects (e.g., tachycardia) .
  • Salbutamol : β2-AR agonist used in asthma; exhibits weaker relaxation of uterine smooth muscle compared to this compound .

Molecular Mechanisms and Pathways

Compound Key Signaling Pathways Functional Outcomes
This compound β3-AR → cAMP/PKA → p38/MAPK → UCP1 WAT browning, thermogenesis
Mirabegron β3-AR → cAMP → bladder relaxation Detrusor muscle relaxation
Isoproterenol β1/β2-AR → cAMP → lipolysis Transient lipid mobilization
  • This compound : Activates p38/MAPK to upregulate UCP1 in adipocytes, increasing mitochondrial uncoupling and energy expenditure .
  • Mirabegron : Shares cAMP activation but lacks p38/MAPK-mediated metabolic effects .

In Vivo Efficacy and Limitations

Compound Adipose Browning Glucose Uptake Insulin Sensitivity Limitations
This compound +++ +* +++ No glucose uptake in WAT
Mirabegron Not studied Not studied Not studied Limited tissue penetration
Isoproterenol + ++ + Cardiac side effects
  • This compound : Induces multilocular adipocytes in WAT but fails to enhance glucose uptake in inguinal fat despite increased perfusion . Efficacy is lost in Bscl2−/− mice, indicating genetic dependency .
  • Isoproterenol: Promotes lipolysis but with transient metabolic benefits .

Data Tables

Table 1: Comparative Metabolic Effects in Rodent Models

Compound Body Weight Reduction BAT Activation WAT Browning Tumor Suppression
This compound Yes Yes Yes Yes
Mirabegron Not reported Not reported No Not studied
Isoproterenol Transient Moderate Partial Not studied

Table 2: Clinical and Preclinical Status

Compound Development Stage Primary Use
This compound Preclinical Metabolic research
Mirabegron Marketed Overactive bladder
Salbutamol Marketed Asthma, COPD

Biologische Aktivität

CL-316243 is a selective β3-adrenergic receptor agonist that has garnered attention for its potential anti-obesity and metabolic effects. This compound is primarily studied for its ability to stimulate brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT). The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on metabolism, and relevant research findings.

This compound acts as a potent agonist for β3-adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to several physiological responses:

  • Increased Lipolysis : this compound promotes the breakdown of stored fats in adipocytes, facilitating the release of free fatty acids into the bloodstream.
  • Thermogenesis : The compound enhances the thermogenic activity of BAT, leading to increased energy expenditure.
  • Browning of WAT : It induces a phenotypic switch in white adipocytes towards a brown fat-like state, characterized by the expression of uncoupling protein 1 (UCP1) and other thermogenic markers.

Study Overview

A variety of studies have explored the effects of this compound on metabolic parameters in different animal models, particularly mice. Key findings include:

  • Energy Expenditure and Weight Management :
    • In a study conducted at varying temperatures (22°C vs. thermoneutrality), this compound treatment resulted in increased energy expenditure by approximately 10% at 22°C and 14% at thermoneutrality. Despite this increase, significant weight loss was not consistently observed due to compensatory increases in food intake .
  • Adipose Tissue Changes :
    • Chronic treatment with this compound led to a reduction in lipid droplet size in BAT and an increase in UCP1 protein levels, indicating enhanced thermogenic capacity. Additionally, there was a modest browning effect observed in WAT, evidenced by increased expression of UCP1 and other browning markers .
  • Metabolic Improvements :
    • This compound administration improved glucose tolerance and reduced fasting insulin levels in treated mice. Notably, improvements were more pronounced at higher environmental temperatures where metabolic activity was elevated .

Case Studies

Several case studies have illustrated the efficacy of this compound in specific conditions:

  • In obese Zucker rats, treatment with this compound demonstrated significant reductions in body fat and improvements in insulin sensitivity. The mechanism was linked to enhanced lipolysis and increased energy expenditure due to BAT activation .
  • Another study utilizing imaging techniques such as computed tomography revealed that this compound induced heterogeneous increases in tissue radiodensity within WAT depots, suggesting enhanced vascularization and cellular changes associated with browning .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

ParameterEffect ObservedReference
Energy ExpenditureIncreased by 10%-14%
Lipid Droplet Size (BAT)Decreased
UCP1 Expression (BAT/WAT)Increased
Glucose ToleranceImproved
Fasting Insulin LevelsReduced
Browning Markers (WAT)Increased UCP1 expression

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which CL-316243 exerts its metabolic effects, and how can these be experimentally validated?

this compound is a highly selective β3-adrenoceptor agonist (EC50 = 3 nM), with >10,000-fold selectivity over β1/β2 receptors . Its metabolic effects include activating lipolysis, thermogenesis in brown adipose tissue (BAT), and inducing white adipose tissue (WAT) browning. To validate these mechanisms, researchers should:

  • Use β3-adrenoceptor knockout (KO) models to confirm receptor specificity (e.g., compare responses in WT vs. KO mice) .
  • Quantify downstream markers like uncoupling protein 1 (UCP1) via immunohistochemistry or RNA sequencing in adipose tissues .
  • Measure metabolic outputs (oxygen consumption, CO2 production) via indirect calorimetry during acute and chronic dosing .

Q. What experimental models are most appropriate for studying this compound's anti-obesity and anti-diabetic effects?

  • Rodent models of obesity/diabetes : Zucker Diabetic Fatty (ZDF) rats or MKR+/+ mice, which exhibit hyperinsulinemia and impaired glucose tolerance. This compound administration in ZDF rats reduces weight gain, improves glycemia, and normalizes insulin sensitivity .
  • BAT/WAT browning models : Use cold exposure or this compound treatment in wild-type mice, combined with PET/CT imaging to track glucose uptake and fat browning .
  • Tumor models : For cancer-related metabolic studies, employ PyVmT or Neu/ErbB2-driven mammary tumor models in MKR+/+ mice to assess this compound's impact on tumor growth and metastasis .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound-induced increases in tissue perfusion and the absence of glucose uptake enhancement?

Studies show this compound increases vascular perfusion and tissue hydration in WAT but does not enhance glucose uptake or oxidative metabolism . Methodological approaches to address this discrepancy include:

  • Multi-modal imaging : Combine DCEUS (dynamic contrast-enhanced ultrasound) for perfusion analysis with <sup>18</sup>F-FDG PET/CT to quantify glucose uptake in the same cohort .
  • Time-course experiments : Assess whether glucose uptake lags behind perfusion changes during prolonged treatment.
  • Mechanistic probes : Investigate insulin-independent glucose disposal pathways (e.g., AMPK activation) and compare with this compound-treated tissues .

Q. What factors contribute to the heterogeneous browning of adipose tissue observed with this compound treatment?

Browning heterogeneity is influenced by anatomical location (e.g., proximity to vasculature) and molecular regulators like SRSF1, which governs mitochondrial function . To study this:

  • Spatial mapping : Use X-ray CT or MRI to correlate regional browning with vascular density .
  • Genetic screens : Perform transcriptomic analysis (RNA-seq) on adipocytes from high- vs. low-browning regions to identify modifiers like SRSF1 or CEBPB .
  • Pharmacological inhibition : Test EPAC/RAP2A pathway blockers to determine their role in β3-adrenoceptor desensitization and browning variability .

Q. How should researchers design studies to reconcile conflicting data on this compound's effects on insulin sensitivity?

this compound improves insulin sensitivity in ZDF rats but shows no effect on glucose uptake in murine WAT . Key considerations:

  • Model selection : Use diabetic vs. non-diabetic models to isolate context-dependent effects.
  • Endpoint standardization : Measure both systemic (HOMA-IR, glucose tolerance) and tissue-specific (phospho-AKT levels, GLUT4 translocation) insulin responses .
  • Dose optimization : Titrate this compound to avoid receptor desensitization, which occurs via EPAC/RAP2A/PLC-dependent pathways .

Q. What methodologies optimize this compound delivery to target tissues while minimizing off-target effects?

  • Transdermal delivery : Microneedle arrays (MN) enhance bioavailability and reduce systemic exposure compared to injections. Validate via pharmacokinetic profiling and TSH level monitoring (a marker of systemic β-adrenergic activation) .
  • Tissue-specific targeting : Conjugate this compound to adipose-homing nanoparticles or peptides (e.g., targeting prohibitin or CD36) .
  • Dose scheduling : Intermittent dosing (e.g., 3 days/week) may prevent β3-adrenoceptor downregulation observed in chronic studies .

Q. Methodological Guidance

Q. What controls are essential for interpreting this compound's tissue-specific effects?

  • Pharmacological controls : Include β3-antagonists (e.g., SR59230A) to confirm on-target effects .
  • Genetic controls : Use β3-adrenoceptor KO mice or tissue-specific Cre models .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on metabolic parameters .

Q. How can researchers address variability in this compound response across studies?

  • Strain standardization : Use genetically homogeneous cohorts (e.g., C57BL/6J mice) to minimize variability .
  • Environmental controls : Maintain consistent housing temperatures (thermoneutrality vs. cold stress) to modulate BAT activity .
  • Data normalization : Express results as fold-changes relative to baseline (pre-treatment) measurements .

Q. Contradiction Analysis Framework

Q. How should contradictory findings on this compound's role in tumor progression be analyzed?

this compound inhibits mammary tumor growth in MKR+/+ mice but may have context-dependent effects. Apply:

  • PICO framework : Define Population (tumor type), Intervention (dose/timing), Comparison (untreated vs. β3-KO), Outcome (tumor volume, metastasis) .
  • Mechanistic dissection : Compare insulin-dependent (PI3K/AKT) vs. catecholamine-driven (cAMP/PKA) pathways in tumor models .

Eigenschaften

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.